N-(2-ethoxybenzyl)cycloheptanamine
Description
N-(2-ethoxybenzyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring linked to a benzyl group substituted with an ethoxy moiety at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H25NO/c1-2-18-16-12-8-7-9-14(16)13-17-15-10-5-3-4-6-11-15/h7-9,12,15,17H,2-6,10-11,13H2,1H3 |
InChI Key |
AQLYRNKLKXYPKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2-ethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or azido derivatives
Scientific Research Applications
N-(2-ethoxybenzyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substitutions
The following table summarizes key structural and functional differences between N-(2-ethoxybenzyl)cycloheptanamine and related compounds:
Key Observations:
- Substituent Effects : The 2-ethoxy group in the target compound balances lipophilicity and steric hindrance, whereas electron-withdrawing groups (e.g., 4-nitro in ) may reduce metabolic stability but enhance reactivity in synthetic pathways.
- Ring Size : Cycloheptanamine derivatives exhibit greater conformational flexibility compared to cyclohexane analogs (e.g., N-methylcyclohexylamine in ), which could influence binding to biological targets.
Psychoactive Potential
By contrast, the 2-ethoxy substitution in the target compound may modulate this activity due to differences in electronic effects and steric bulk.
Salt Forms and Solubility
The hydrobromide salt of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine (CAS 673446-42-9) was discontinued due to unspecified challenges, possibly related to synthesis scalability or stability . This underscores the importance of salt selection in optimizing physicochemical properties for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
